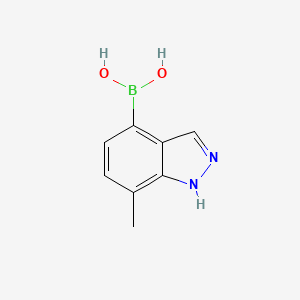

7-Methyl-1H-indazole-4-boronic acid

Description

BenchChem offers high-quality 7-Methyl-1H-indazole-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-1H-indazole-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(7-methyl-1H-indazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-2-3-7(9(12)13)6-4-10-11-8(5)6/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZXPPCPIAEUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NNC2=C(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methyl-1H-indazole-4-boronic acid: Properties, Synthesis, and Applications

Foreword: The Strategic Value of Indazole Boronic Acids in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its unique bicyclic aromatic nature imparts favorable physicochemical properties and versatile binding capabilities. When functionalized with a boronic acid moiety, the resulting molecule becomes a powerful and versatile building block in organic synthesis. This guide provides an in-depth technical overview of 7-Methyl-1H-indazole-4-boronic acid, a key reagent for researchers and scientists. We will explore its chemical properties, discuss its synthesis and handling, and provide field-proven insights into its primary application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical development.

Core Chemical and Physical Properties

7-Methyl-1H-indazole-4-boronic acid is a solid organic compound valued for its role as a synthetic intermediate. While boronic acids are known for their propensity to dehydrate to form boroxines, they are typically stable under standard laboratory conditions when stored properly. For many synthetic applications, the more stable pinacol ester derivative, 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, is often preferred due to its enhanced stability and ease of handling.[1]

Below is a summary of the key identification and physical properties for both the boronic acid and its pinacol ester.

| Property | 7-Methyl-1H-indazole-4-boronic acid | 7-Methyl-1H-indazole-4-boronic acid pinacol ester |

| Molecular Formula | C₈H₉BN₂O₂ | C₁₄H₁₉BN₂O₂[2] |

| Molecular Weight | 175.98 g/mol | 258.13 g/mol [2] |

| CAS Number | 1310404-46-6 | 1186334-60-0[2] |

| Appearance | Typically an off-white to pale solid. | Typically a white to off-white solid. |

| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents. | Soluble in a wide range of organic solvents including THF, Dioxane, DCM, and Ethyl Acetate. |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[3] | Store in a well-sealed container in a cool, dry place.[3] |

Spectroscopic Characterization: The Fingerprint of a Molecule

Structural elucidation and purity assessment are paramount in synthesis. While specific, publicly available spectra for 7-Methyl-1H-indazole-4-boronic acid are not consistently reported, we can predict the expected signals based on its structure and data from analogous compounds. Vendor-supplied spectral data is often available upon request.[4]

Expected ¹H NMR (400 MHz, DMSO-d₆):

-

NH Proton: A broad singlet, typically downfield (>12 ppm), corresponding to the indazole N-H.

-

Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-7.5 ppm) for the protons at the C5 and C6 positions of the indazole ring, showing ortho coupling.

-

CH Proton: A singlet for the proton at the C3 position (approx. 8.0-8.5 ppm).

-

Methyl Protons: A singlet around 2.5 ppm corresponding to the C7-methyl group.

-

B(OH)₂ Protons: A broad singlet, often exchangeable with D₂O, for the two hydroxyl groups on the boron atom.

Expected ¹³C NMR (100 MHz, DMSO-d₆):

-

Aromatic Carbons: Signals in the range of 110-140 ppm for the carbons of the indazole ring. The carbon attached to the boron atom (C4) would appear as a broad signal or may not be observed due to quadrupolar relaxation.

-

Methyl Carbon: A signal in the aliphatic region (approx. 15-20 ppm).

Synthesis and Handling

The synthesis of aryl boronic acids and their esters is a well-established field. A common and effective method for preparing the pinacol ester of 7-Methyl-1H-indazole-4-boronic acid involves a palladium-catalyzed borylation of a corresponding aryl halide, such as 4-bromo-7-methyl-1H-indazole.

Workflow for Synthesis of the Pinacol Ester

Caption: Fig 1. General workflow for the synthesis of an indazole pinacol boronate.

Representative Protocol: Synthesis of 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

This protocol is adapted from established procedures for the Miyaura borylation of aryl halides.

-

Vessel Preparation: To an oven-dried Schlenk flask, add 4-bromo-7-methyl-1H-indazole (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.) and anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure pinacol ester.

Safety and Handling

As with many boronic acid derivatives, 7-Methyl-1H-indazole-4-boronic acid and its pinacol ester are classified as irritants.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]

-

Precautions: Handle in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 7-Methyl-1H-indazole-4-boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[8][9] The reaction couples the boronic acid (or its ester) with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.

The Catalytic Cycle

The mechanism is a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid to facilitate the transmetalation step.

Caption: Fig 2. A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Field-Proven Protocol: Suzuki-Miyaura Coupling of 7-Methyl-1H-indazole-4-boronic acid pinacol ester with 4-Bromoanisole

This representative protocol is based on standard conditions for coupling heteroaryl boronates with aryl bromides.[8]

-

Reaction Setup: In a microwave vial or Schlenk tube, combine 7-Methyl-1H-indazole-4-boronic acid pinacol ester (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and a base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).

-

Catalyst and Solvent Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 equiv.), followed by a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 90-110 °C for 2-6 hours. Microwave irradiation can often significantly reduce reaction times. Monitor for completion via TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography to obtain the desired biaryl product, 4-(4-methoxyphenyl)-7-methyl-1H-indazole.

Conclusion and Future Outlook

7-Methyl-1H-indazole-4-boronic acid and its pinacol ester derivative are high-value chemical tools for drug discovery and organic synthesis. Their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures, particularly the biaryl motifs that are central to many pharmacologically active compounds.[10] Understanding the properties, synthesis, and reaction protocols detailed in this guide enables researchers to effectively leverage this reagent in their synthetic campaigns, accelerating the discovery and development of next-generation therapeutics. As the demand for novel, structurally diverse small molecules continues to grow, the strategic application of building blocks like 7-Methyl-1H-indazole-4-boronic acid will remain a critical component of successful research endeavors.

References

- Cymit Quimica. (2025). Safety Data Sheet for (1-Methyl-1H-imidazol-2-yl)boronic acid.

- Fluorochem. (2024). Safety Data Sheet for 6-Methyl-1H-indazole-7-boronic acid pinacol ester.

- Sigma-Aldrich. (2025). Safety Data Sheet for 7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione.

- ChemicalBook. (n.d.). 7-methyl-1H-indazol-4-yl-4-boronic acid(1310404-46-6) 1H NMR.

- Fisher Scientific. (2010). Safety Data Sheet for 1H-Indazole-4-boronic acid.

- PubChem. (n.d.). 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.

- Fisher Scientific. (2021). Safety Data Sheet for Indazole.

- Benhalilou, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 6549-6557.

- BenchChem. (2025). Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide.

- Fluorochem. (n.d.). (7-METHOXY-1H-INDAZOL-4-YL)BORONIC ACID PINACOL ESTER.

- ChemicalBook. (n.d.). 7-Bromo-1H-indazole synthesis.

- Boron Molecular. (n.d.). 1-Methyl-1H-indazole-4-boronic acid, hydrochloride salt.

- BenchChem. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from The Royal Society of Chemistry website.

- Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazole-4-boronic acid pinacol ester 97%.

- ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.

- Sigma-Aldrich. (n.d.). 1-Methyl-7-azaindole-4-boronic acid pinacol ester.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(10), 3891–3901.

- Advanced ChemBlocks. (n.d.). 7-Methyl-1H-indazole-4-boronic acid.

- Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Organic Synthesis with 7-Methyl-1H-indazol-5-ylboronic Acid.

- Clamal Reagent. (n.d.). 7-Methyl-1H-indazole-4-boronic acid pinacol ester.

- ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid using Pd catalyzed AM4-HDA porous polymer as a catalyst.

- Asad, N., et al. (2024).

- Ye, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 113-120.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Alfa Chemistry. (n.d.). CAS 1001907-60-3 1-Methyl-1H-indazole-4-boronic acid.

- ChemScene. (n.d.). 1310404-47-7 | (3-Methyl-1H-indazol-7-yl)boronic acid.

- Pharmaffiliates. (n.d.). 1001907-60-3| Chemical Name : 1-Methyl-1H-indazole-4-boronic acid.

Sources

- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | C14H19BN2O2 | CID 68665892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 7-methyl-1H-indazol-4-yl-4-boronic acid(1310404-46-6) 1H NMR [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to 7-Methyl-1H-indazole-4-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

CAS Number: 1310404-46-6

This technical guide provides a comprehensive overview of 7-Methyl-1H-indazole-4-boronic acid, a key building block for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, and critical applications, with a focus on its role in the development of kinase inhibitors.

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique bicyclic aromatic structure, composed of a benzene ring fused to a pyrazole ring, allows for diverse functionalization and three-dimensional arrangements that can effectively target various biological macromolecules. Within this class, 7-Methyl-1H-indazole-4-boronic acid has emerged as a particularly valuable reagent. The strategic placement of the methyl and boronic acid groups facilitates specific molecular interactions and provides a versatile handle for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions.

Boronic acids, in general, are appreciated in drug discovery for their stability, low toxicity, and versatile reactivity.[1][2] The boronic acid moiety is a key functional group for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3] This reaction is instrumental in the synthesis of complex organic molecules, including many kinase inhibitors.[4]

Key Physicochemical Properties of 7-Methyl-1H-indazole-4-boronic acid:

| Property | Value | Source |

| CAS Number | 1310404-46-6 | [5] |

| Molecular Formula | C8H9BN2O2 | [5] |

| Molecular Weight | 175.98 g/mol | [5] |

| Appearance | Typically an off-white to white solid | General Knowledge |

| Purity | Commercially available with ≥95% purity | General Knowledge |

Synthesis of 7-Methyl-1H-indazole-4-boronic acid: A Step-by-Step Protocol

Conceptual Synthetic Workflow:

The synthesis logically proceeds through the formation of a suitable indazole precursor, followed by the introduction of the boronic acid group.

Caption: Conceptual workflow for the synthesis of 7-Methyl-1H-indazole-4-boronic acid.

Detailed Experimental Protocol (Hypothetical, based on analogous syntheses):

Step 1: Synthesis of 4-Bromo-7-methyl-1H-indazole

This intermediate is a key precursor. Its synthesis can be achieved from commercially available 2-bromo-3-methylaniline through diazotization followed by cyclization.

Step 2: Borylation to form 7-Methyl-1H-indazole-4-boronic acid

-

Materials: 4-Bromo-7-methyl-1H-indazole, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes, Triisopropyl borate, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 4-Bromo-7-methyl-1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78 °C.

-

Slowly add n-Butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange.

-

To the resulting solution, add Triisopropyl borate (1.2 eq) dropwise at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Quench the reaction by the slow addition of 1M HCl at 0 °C.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 7-Methyl-1H-indazole-4-boronic acid.

-

Rationale for Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical as organolithium reagents are highly reactive with oxygen and moisture.

-

Low Temperature (-78 °C): The lithium-halogen exchange and the subsequent reaction with the borate ester are performed at low temperatures to minimize side reactions and ensure regioselectivity.

-

Triisopropyl borate: This electrophilic boron source is commonly used for the synthesis of boronic acids from organolithium or Grignard reagents.

-

Acidic Workup: The acidic workup is necessary to hydrolyze the borate ester intermediate to the desired boronic acid.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

7-Methyl-1H-indazole-4-boronic acid is a valuable building block in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways.[4] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The indazole core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.

The Suzuki-Miyaura Coupling Reaction:

The primary application of 7-Methyl-1H-indazole-4-boronic acid is in the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction allows for the formation of a C-C bond between the indazole core and various aryl or heteroaryl halides. This versatility enables the rapid synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Case Study: Synthesis of PKMyt1 Kinase Inhibitors

Recent patent literature discloses the use of indazole derivatives in the synthesis of inhibitors for PKMyt1, a protein kinase involved in cell cycle regulation.[7] While the patent may not explicitly detail the use of 7-Methyl-1H-indazole-4-boronic acid, it highlights the general strategy of using substituted indazole boronic acids to construct such inhibitors. The 7-methyl group can provide beneficial steric and electronic properties that enhance binding affinity and selectivity for the target kinase.

General Protocol for Suzuki-Miyaura Coupling with an Indazole Boronic Acid:

-

Materials: 7-Methyl-1H-indazole-4-boronic acid (1.0 eq), Aryl or Heteroaryl halide (1.2 eq), Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 2-5 mol%), Base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 eq), Solvent (e.g., Dioxane/Water, DMF, or Toluene).

-

Procedure:

-

To a reaction vessel, add the 7-Methyl-1H-indazole-4-boronic acid, the aryl/heteroaryl halide, and the base.

-

Add the solvent system.

-

Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

-

Rationale for Experimental Choices:

-

Palladium Catalyst: A variety of palladium catalysts can be used, and the choice often depends on the specific substrates. Catalysts with bulky phosphine ligands are often effective for cross-coupling reactions.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction yield and rate.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.

Conclusion and Future Perspectives

7-Methyl-1H-indazole-4-boronic acid is a versatile and valuable building block in modern drug discovery. Its utility in the synthesis of complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for medicinal chemists. The ability to readily introduce the 7-methyl-1H-indazol-4-yl moiety into potential drug candidates allows for the fine-tuning of their pharmacological properties, leading to the development of more potent and selective therapeutics, especially in the area of kinase inhibitors. As our understanding of disease pathways continues to grow, the demand for novel and diverse small molecules will undoubtedly increase, further solidifying the importance of key intermediates like 7-Methyl-1H-indazole-4-boronic acid in the future of medicine.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 7-Methyl-1H-indazole-4-boronic acid 95% | CAS: 1310404-46-6 | AChemBlock [achemblock.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to 7-Methyl-1H-indazole-4-boronic Acid: A Cornerstone Building Block in Modern Medicinal Chemistry

Abstract

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, prized for its unique physicochemical properties and its ability to form critical interactions with a wide array of biological targets.[1] Among its many derivatives, 7-Methyl-1H-indazole-4-boronic acid and its congeners have garnered significant attention as versatile synthetic intermediates. This technical guide provides an in-depth exploration of the molecular structure, synthesis, and strategic applications of 7-Methyl-1H-indazole-4-boronic acid, with a particular focus on its role in the construction of complex bioactive molecules. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to offer a comprehensive resource for leveraging this powerful chemical tool.

Introduction: The Strategic Importance of the 7-Methyl-1H-indazole Moiety

The indazole nucleus, a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring, offers a rigid and synthetically tractable framework for drug design.[1] The strategic placement of a methyl group at the 7-position can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by occupying specific hydrophobic pockets within target proteins, thereby enhancing potency and selectivity.[1] The introduction of a boronic acid functionality at the 4-position transforms the 7-methyl-1H-indazole core into a potent building block for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a cornerstone of modern organic synthesis, enabling the efficient assembly of complex molecular architectures from readily available components.[3]

Molecular Structure and Physicochemical Properties

7-Methyl-1H-indazole-4-boronic acid is an organoboron compound characterized by the presence of a boronic acid group (-B(OH)₂) attached to the C4 position of the 7-methyl-1H-indazole core. Boronic acids are known for their unique electronic and geometric properties, acting as mild Lewis acids.[4] They are often utilized in their more stable pinacol ester form, 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, which offers improved handling and stability while readily participating in cross-coupling reactions.[5]

| Property | Value | Source |

| Molecular Formula | C₈H₉BN₂O₂ | [6] |

| Molecular Weight | 175.98 g/mol | [6] |

| Appearance | White to light yellow powder | [6] |

| Storage | 0-8 °C, inert atmosphere | [6] |

Note: Data for the boronic acid is presented. The pinacol ester has a molecular formula of C₁₄H₁₉BN₂O₂ and a molecular weight of 258.12 g/mol .

Synthesis of 7-Methyl-1H-indazole-4-boronic Acid and its Pinacol Ester

The synthesis of 7-Methyl-1H-indazole-4-boronic acid typically proceeds through a multi-step sequence, starting from a readily available precursor. A common and logical synthetic strategy involves the preparation of a halogenated indazole intermediate, which is then converted to the boronic acid or its ester.

Synthesis of the Key Intermediate: 4-Bromo-7-methyl-1H-indazole

The synthesis of the crucial 4-bromo-7-methyl-1H-indazole intermediate can be achieved through various routes. One plausible approach, adapted from known indazole syntheses, starts with the appropriate substituted aniline. For instance, a process analogous to the synthesis of other substituted indazoles would involve the diazotization of a 2-bromo-6-methylaniline derivative followed by an intramolecular cyclization.[7]

A general workflow for such a transformation is depicted below:

Conversion to 7-Methyl-1H-indazole-4-boronic Acid Pinacol Ester via Miyaura Borylation

With the 4-bromo-7-methyl-1H-indazole in hand, the next step is the introduction of the boronic ester functionality. The Miyaura borylation is a robust and widely used palladium-catalyzed reaction for this purpose.[5] This reaction involves the coupling of the aryl halide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

A typical protocol for the Miyaura borylation of a halo-indazole involves the use of a palladium catalyst such as Pd(dppf)Cl₂ and a base like potassium acetate (KOAc) in a solvent like dioxane or DMF.[5]

Hydrolysis to the Boronic Acid

The pinacol ester can be hydrolyzed to the corresponding boronic acid if required, typically under acidic conditions. However, for many applications, particularly Suzuki-Miyaura cross-coupling, the more stable pinacol ester is often used directly.[3]

Applications in Drug Discovery and Medicinal Chemistry

The 7-methyl-1H-indazole-4-boronic acid scaffold is a valuable building block for the synthesis of complex molecules with a wide range of biological activities. Its primary application lies in the construction of biaryl and heteroaryl structures via the Suzuki-Miyaura cross-coupling reaction.

Kinase Inhibitors

A significant number of kinase inhibitors feature the indazole core, which can act as an ATP surrogate, effectively competing for the ATP-binding site of the kinase.[1] The 7-methyl group can provide additional potency and selectivity by interacting with hydrophobic regions of the kinase domain.[1] The ability to use 7-Methyl-1H-indazole-4-boronic acid to couple with various aryl and heteroaryl halides allows for the rapid generation of libraries of potential kinase inhibitors for screening and optimization.

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 7-Methyl-1H-indazole-4-boronic acid

This guide provides a comprehensive overview of a strategic pathway for the synthesis of 7-methyl-1H-indazole-4-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the ability to functionalize it with a boronic acid at the 4-position opens avenues for diverse molecular architectures through cross-coupling reactions.[1][2] This document details a rational, multi-step synthetic approach, elucidating the causality behind experimental choices and providing detailed protocols for key transformations.

Introduction: The Significance of Substituted Indazole Boronic Acids

Indazole derivatives are at the core of many therapeutic agents, exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[3][4] Boronic acids, in turn, are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The fusion of these two chemical entities in 7-methyl-1H-indazole-4-boronic acid creates a versatile intermediate for the late-stage functionalization of drug candidates, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[5]

The synthetic challenge lies in the regioselective introduction of the boronic acid moiety at the C4 position of the 7-methyl-1H-indazole core. Direct C-H borylation of indazoles often favors the C3 position.[6][7][8] Therefore, a more nuanced strategy is required to achieve the desired C4-functionalization. This guide proposes a robust pathway leveraging directed ortho-metalation (DoM), a powerful technique for achieving regioselectivity on aromatic rings.[9][10][11]

Proposed Synthetic Pathway: A Multi-step Approach

The proposed synthesis of 7-methyl-1H-indazole-4-boronic acid is a multi-step process that begins with the construction of the 7-methyl-1H-indazole core, followed by protection, regioselective halogenation, and finally, conversion to the target boronic acid.

Diagram of the Proposed Synthetic Pathway

Caption: A strategic five-step pathway for the synthesis of 7-Methyl-1H-indazole-4-boronic acid.

Part 1: Synthesis of the 7-Methyl-1H-indazole Core

The synthesis of the indazole core is a critical first step. While various methods exist for indazole synthesis, a common approach involves the cyclization of appropriately substituted anilines or related precursors.[3][12] For the synthesis of 7-methyl-1H-indazole, one can start from 2-bromo-6-methylaniline.

Experimental Protocol: Synthesis of 7-Bromo-1H-indazole (Analogous Procedure)

A procedure for a related compound, 7-bromo-1H-indazole, can be adapted for the synthesis of 7-methyl-1H-indazole. This involves a diazotization reaction followed by cyclization.[13]

-

Diazotization: Dissolve the starting aniline (e.g., 2-amino-6-methylbenzonitrile) in an appropriate acidic medium (e.g., a mixture of hydrobromic acid and water) and cool to 0-5 °C.[13]

-

Nitrosation: Add a solution of sodium nitrite in water dropwise to the cooled aniline solution while maintaining the low temperature.[13]

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to facilitate cyclization.[13]

-

Work-up and Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.[13]

Part 2: N-Protection of the Indazole Ring

The N-H proton of the indazole ring is acidic and can interfere with subsequent metalation and cross-coupling reactions. Therefore, protection of this position is crucial. A variety of protecting groups can be employed, with the choice depending on the stability of the group to the reaction conditions and the ease of its removal. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a suitable choice as it is stable to organolithium bases and can be readily removed under acidic or fluoride-mediated conditions.

Experimental Protocol: N-Protection of 7-Methyl-1H-indazole

-

Deprotonation: Dissolve 7-methyl-1H-indazole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cool to 0 °C. Add a strong base, such as sodium hydride (NaH), portion-wise until the evolution of hydrogen gas ceases.

-

Addition of Protecting Group: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) dropwise to the reaction mixture.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until complete conversion is observed by thin-layer chromatography (TLC). Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The product can be purified by column chromatography.

Part 3: Regioselective C4-Halogenation via Directed ortho-Metalation (DoM)

With the N1 position protected, the stage is set for the key regioselective functionalization at the C4 position. Directed ortho-metalation (DoM) is a powerful strategy where a directing group on an aromatic ring directs deprotonation by a strong base to the adjacent ortho position.[10][11][14] In this case, the protected pyrazole ring of the indazole can act as a directing group, facilitating lithiation at the C7 and C4 positions. Due to the presence of the methyl group at C7, lithiation is expected to occur preferentially at the C4 position.

Experimental Protocol: C4-Bromination of N-Protected 7-Methyl-1H-indazole

-

Lithiation: Dissolve the N-protected 7-methyl-1H-indazole in anhydrous THF and add N,N,N',N'-tetramethylethylenediamine (TMEDA). Cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add sec-butyllithium (s-BuLi) dropwise and stir the mixture at -78 °C for 1-2 hours.

-

Quenching with an Electrophile: Add a solution of an electrophilic bromine source, such as 1,2-dibromoethane or N-bromosuccinimide (NBS), in anhydrous THF to the reaction mixture at -78 °C.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the 4-bromo-N-protected-7-methyl-1H-indazole.

Part 4: Miyaura Borylation to Form the Boronic Acid Ester

The C4-bromoindazole is now a suitable precursor for the introduction of the boronic acid moiety via a palladium-catalyzed Miyaura borylation reaction. This reaction typically involves the use of bis(pinacolato)diboron (B₂Pin₂) as the boron source, a palladium catalyst, a ligand, and a base.[15]

Experimental Protocol: Synthesis of N-Protected 7-Methyl-1H-indazole-4-boronic acid pinacol ester

-

Reaction Setup: In a reaction vessel, combine the 4-bromo-N-protected-7-methyl-1H-indazole, bis(pinacolato)diboron (B₂Pin₂), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), and a base like potassium acetate (KOAc).

-

Solvent and Reaction Conditions: Add an anhydrous, deoxygenated solvent such as dioxane or dimethylformamide (DMF). Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired N-protected 7-methyl-1H-indazole-4-boronic acid pinacol ester.

Data Summary Table

| Step | Compound Name | Starting Material | Key Reagents | Expected Yield (%) |

| 1 | 7-Methyl-1H-indazole | 2-Amino-6-methylbenzonitrile | NaNO₂, HBr | 60-75 |

| 2 | N-SEM-7-Methyl-1H-indazole | 7-Methyl-1H-indazole | NaH, SEM-Cl | 85-95 |

| 3 | 4-Bromo-N-SEM-7-Methyl-1H-indazole | N-SEM-7-Methyl-1H-indazole | s-BuLi, TMEDA, NBS | 50-65 |

| 4 | N-SEM-7-Methyl-1H-indazole-4-boronic acid pinacol ester | 4-Bromo-N-SEM-7-Methyl-1H-indazole | B₂Pin₂, PdCl₂(dppf), KOAc | 70-85 |

| 5 | 7-Methyl-1H-indazole-4-boronic acid | N-SEM-7-Methyl-1H-indazole-4-boronic acid pinacol ester | HCl or TBAF | >90 |

Note: Expected yields are estimates based on analogous reactions reported in the literature and may vary depending on specific reaction conditions and scale.

Part 5: Deprotection and Hydrolysis to the Final Product

The final step in the synthesis is the removal of the N-protecting group and hydrolysis of the pinacol ester to the free boronic acid. The choice of deprotection method depends on the protecting group used. For the SEM group, acidic conditions or a fluoride source can be employed.

Experimental Protocol: Synthesis of 7-Methyl-1H-indazole-4-boronic acid

-

Deprotection: Dissolve the N-protected 7-methyl-1H-indazole-4-boronic acid pinacol ester in a suitable solvent such as methanol or THF. Add an acid, such as hydrochloric acid (HCl), and stir the reaction mixture at room temperature. Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) can be used.

-

Hydrolysis and Isolation: Once the deprotection is complete, the pinacol ester can be hydrolyzed to the free boronic acid during the acidic work-up. The product can be isolated by adjusting the pH to precipitate the boronic acid, which is then collected by filtration, washed with cold water, and dried under vacuum.

Experimental Workflow Diagram

Caption: A step-by-step experimental workflow for the synthesis of the target compound.

Conclusion and Future Outlook

The synthetic pathway detailed in this guide provides a robust and rational approach for the preparation of 7-methyl-1H-indazole-4-boronic acid. By employing a strategic combination of N-protection and directed ortho-metalation, the challenge of regioselectivity is effectively addressed. The final product is a versatile building block that can be readily employed in Suzuki-Miyaura cross-coupling reactions to generate a diverse array of novel indazole-containing molecules for drug discovery and materials science applications. Further optimization of each step, particularly the directed metalation and borylation reactions, could lead to improved overall yields and scalability of this synthetic route.

References

- Benchchem. Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.

- ACS Publications. Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation. The Journal of Organic Chemistry.

- RSC Publishing. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling.

- Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation. (2015-05-15).

- ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS.

- PMC. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. NIH.

- Egan, B. A., & Burton, P. M. (2014). Synthesis of 3-aryl-1 H -indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances, 4(65), 34543-34547. DOI:10.1039/C4RA04235B.

- Benchchem. Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide.

- Chemical Communications Blog. The first direct metalation of indazoles. (2012-02-10).

- ResearchGate. Indazole synthesis from 2-formylphenylboronic acids.

- Solomin, V., Seins, A., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(38), 23533-23537.

- RSC Publishing. Synthesis of indazoles from 2-formylphenylboronic acids. (2021-06-28).

- Andrew G Myers Research Group. ortho metalation.

- Smolecule. Buy 7-methyl-1H-indazole | 3176-66-7.

- PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- Grokipedia. Directed ortho metalation.

- Wikipedia. Directed ortho metalation.

- Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid.

- MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023-03-23).

- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- ResearchGate. Synthesis of 1H‐indazole derivatives | Download Scientific Diagram.

- Benchchem. Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- Mastering Organic Synthesis with 7-Methyl-1H-indazol-5-ylboronic Acid. (2025-10-13).

- RSC Publishing. Recent advances in the global ring functionalization of 7-azaindoles.

- PubMed. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange.

- Advanced ChemBlocks. 7-Methyl-1H-indazole-4-boronic acid.

- ChemicalBook. 7-Bromo-1H-indazole synthesis.

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

- Sigma-Aldrich. 1-Methyl-1H-indazole-4-boronic acid pinacol ester 97 885698-94-2.

- BLDpharm. 1001907-60-3|(1-Methyl-1H-indazol-4-yl)boronic acid.

- BOC Sciences. CAS 1001907-59-0 1-Methyl-1H-indazole-7-boronic acid.

- ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024-04-30).

- Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester.

- ResearchGate. ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. (2025-08-07).

- Google Patents. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.

- Google Patents. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.

- Google Patents. The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

- Sigma-Aldrich. 1-Methyl-1H-indazole-7-boronic acid | 1001907-59-0.

Sources

- 1. Buy 7-methyl-1H-indazole | 3176-66-7 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of 3-aryl-1 H -indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04235B [pubs.rsc.org]

- 9. mobt3ath.com [mobt3ath.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

A Technical Guide to the Physical and Chemical Stability of 7-Methyl-1H-indazole-4-boronic acid

Introduction: The Critical Role of Stability in Drug Development

7-Methyl-1H-indazole-4-boronic acid is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents, particularly through Suzuki-Miyaura cross-coupling reactions.[1] The boronic acid functional group, while versatile, introduces inherent stability challenges that must be thoroughly understood and characterized to ensure the quality, safety, and efficacy of any resulting drug substance. This guide provides a comprehensive overview of the physical and chemical stability of 7-Methyl-1H-indazole-4-boronic acid, offering both foundational principles and actionable experimental protocols for its assessment. Our focus is on providing researchers, scientists, and drug development professionals with the insights necessary to anticipate and mitigate stability-related issues throughout the development lifecycle.

I. Fundamental Stability Considerations for Aryl Boronic Acids

The stability of an aryl boronic acid such as 7-Methyl-1H-indazole-4-boronic acid is not an intrinsic, immutable property but rather a function of its environment. Several key factors can influence its degradation, and understanding these is paramount to designing robust handling, storage, and formulation strategies.

The Dual Nature of Boronic Acid Stability: Solid-State vs. Solution

It is crucial to distinguish between the stability of 7-Methyl-1H-indazole-4-boronic acid in its solid form and its behavior in solution.

-

Solid-State Stability: In the solid state, the primary concerns are susceptibility to moisture, temperature, and light. Boronic acids are known to be prone to dehydration, which can lead to the formation of cyclic anhydrides, known as boroxines.[2] While this process is often reversible upon exposure to water, it can impact the material's physical properties and assay values. Long-term storage recommendations typically include refrigeration and protection from moisture, often under an inert atmosphere like nitrogen to prevent oxidation.[3]

-

Solution Stability: In solution, the stability of 7-Methyl-1H-indazole-4-boronic acid is significantly more complex and is influenced by pH, solvent composition, temperature, and the presence of oxidizing agents.[4] Common degradation pathways in solution include protodeboronation and oxidation.

Key Degradation Pathways

A thorough understanding of the potential degradation pathways is essential for developing stability-indicating analytical methods and for interpreting stability data.

-

Protodeboronation: This is a common degradation pathway for aryl boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, yielding the corresponding arene (in this case, 7-methyl-1H-indazole) and boric acid.[4] This reaction can be catalyzed by both acidic and basic conditions. The rate of protodeboronation is highly dependent on the pH of the solution and the electronic properties of the aryl group.[4][5]

-

Oxidation: The boron atom in boronic acids is susceptible to oxidation, particularly by reactive oxygen species (ROS).[6][7] This can lead to the formation of the corresponding phenol (7-methyl-1H-indazol-4-ol) and boric acid.[8] The rate of oxidation can be influenced by the presence of metal ions and exposure to light. Storing solutions under an inert atmosphere and in the dark can help to minimize oxidative degradation.[3]

-

Boroxine Formation: In non-aqueous or low-water content solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides called boroxines.[2] This is an equilibrium process, and the presence of water will shift the equilibrium back towards the boronic acid.

Below is a diagram illustrating the major degradation pathways for an aryl boronic acid.

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 6. pnas.org [pnas.org]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 7-Methyl-1H-indazole-4-boronic Acid in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus has solidified its position as a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of clinically relevant molecules, particularly within oncology.[1][2] This technical guide delves into the specific utility and strategic application of a key derivative, 7-Methyl-1H-indazole-4-boronic acid , a versatile building block for the synthesis of next-generation therapeutic agents. We will explore the rationale behind its design, its pivotal role in constructing potent kinase inhibitors, and provide detailed, field-proven experimental protocols for its application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic tool to accelerate their discovery programs.

The Indazole Scaffold: A Cornerstone of Kinase Inhibition

The indazole core, a bicyclic aromatic heterocycle, offers a unique combination of features that make it exceptionally valuable in drug design.[3][4] It serves as an excellent bioisostere for endogenous structures like purines, enabling it to form critical hydrogen bond interactions within the ATP-binding pocket of protein kinases.[5] Specifically, the indazole's N1-H acts as a hydrogen bond donor, while the N2 nitrogen can act as an acceptor, mimicking the interactions of the adenine base of ATP with the kinase hinge region.[5] This bioisosterism is a cornerstone of its success in developing potent and selective kinase inhibitors.[6][7]

Furthermore, indazole-containing compounds often exhibit favorable pharmacokinetic properties. Compared to simpler bioisosteres like phenols, indazoles tend to be more lipophilic and less susceptible to Phase I and II metabolism, potentially leading to improved oral bioavailability and metabolic stability.[5]

The "Magic Methyl" Advantage: Rationale for the 7-Methyl Group

The strategic placement of a methyl group on a drug scaffold can have a profound and often disproportionately positive impact on its properties, a phenomenon frequently referred to as the "magic methyl" effect in medicinal chemistry.[8] The introduction of the methyl group at the 7-position of the indazole ring in 7-Methyl-1H-indazole-4-boronic acid is a deliberate design choice aimed at enhancing multiple molecular attributes:

-

Improved Metabolic Stability: The methyl group can act as a "metabolic shield," sterically hindering access by metabolizing enzymes like cytochrome P450s to nearby sites on the molecule that would otherwise be susceptible to oxidative metabolism.[9] This can lead to a longer half-life and improved in vivo exposure.

-

Enhanced Binding Affinity: The methyl group can engage in favorable van der Waals or hydrophobic interactions within a specific sub-pocket of the target protein, thereby increasing binding affinity and potency.[10] This can also contribute to improved selectivity if the sub-pocket is not conserved across related kinases.

-

Conformational Rigidity: The presence of the methyl group can restrict the rotation of adjacent bonds, locking the molecule into a more bioactive conformation and reducing the entropic penalty of binding.

Core Application: Synthesis of Potent Kinase Inhibitors

The primary and most powerful application of 7-Methyl-1H-indazole-4-boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][11] This reaction facilitates the formation of a carbon-carbon bond between the indazole core and a variety of aryl or heteroaryl halides, providing a robust and versatile method for assembling complex molecular architectures.

Case Study: Polo-like Kinase 4 (PLK4) Inhibitors

A prime example of the strategic use of the indazole scaffold is in the development of inhibitors for Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a high-priority target in oncology.[12][13] Overexpression of PLK4 is implicated in tumorigenesis, making its inhibition a promising therapeutic strategy.[12]

The potent and selective PLK4 inhibitor, CFI-400945 , currently in clinical trials, features a complex indazole-derived core.[1][12][14] While the exact synthesis of CFI-400945 may involve a multi-step process, the core structure highlights the importance of substituted indazoles in achieving high potency and selectivity. The indazole moiety in CFI-400945 forms key hydrogen bonds with the hinge region of PLK4, specifically with residues Glu-90 and Cys-92, anchoring the inhibitor in the ATP-binding site.[6]

Signaling Pathway of PLK4 and Point of Inhibition

The following diagram illustrates the central role of PLK4 in centriole duplication and the mechanism of action for inhibitors like CFI-400945.

Caption: Simplified PLK4 signaling pathway in centriole duplication and the point of therapeutic intervention.

Experimental Protocols: The Suzuki-Miyaura Coupling

The following is a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using 7-Methyl-1H-indazole-4-boronic acid . This protocol should be considered a starting point and may require optimization for specific substrates.

Materials and Reagents:

-

7-Methyl-1H-indazole-4-boronic acid

-

Aryl or heteroaryl halide (e.g., a bromopyrimidine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water or DMF/water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Step-by-Step Methodology:

-

Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 7-Methyl-1H-indazole-4-boronic acid (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture. A common system is 1,4-dioxane and water in a 4:1 ratio. The total volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C is typical. For microwave-assisted reactions, temperatures up to 120 °C for shorter durations (e.g., 30-60 minutes) can be employed.[3]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine to remove the base and inorganic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Summary: Potency of Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory potency of selected indazole-containing kinase inhibitors, demonstrating the effectiveness of this scaffold in achieving low nanomolar activity.

| Compound/Inhibitor | Target Kinase | IC₅₀ / Kᵢ | Cell-Based Potency (GI₅₀) | Reference |

| CFI-400945 | PLK4 | Kᵢ = 0.26 nM, IC₅₀ = 2.8 nM | Potent growth inhibition | [2] |

| Aurora B | IC₅₀ = 98 nM | [2] | ||

| TrkA | IC₅₀ = 6 nM | [2] | ||

| Axitinib | PLK4 | Kᵢ = 4.2 nM | [15] | |

| VEGFR | Potent inhibitor | [15] | ||

| Compound C05 (Indazole-based) | PLK4 | IC₅₀ < 0.1 nM | MCF-7: 0.979 µM | [15] |

| Compound 28t (Indazole-based) | PLK4 | IC₅₀ = 74 nM | Weak cellular activity | [15] |

Emerging Applications: GPCR Allosteric Modulators

While the application of 7-Methyl-1H-indazole-4-boronic acid is most established in the realm of kinase inhibitors, the unique properties of boronic acids open avenues for other therapeutic targets. Boronic acids have the ability to form reversible covalent bonds with serine residues in proteins.[16] This property is being explored in the design of allosteric modulators for G-protein coupled receptors (GPCRs).[16]

Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor signaling. The development of boronic acid-containing probes has been instrumental in studying the conformational dynamics of GPCRs and identifying novel allosteric binding pockets.[16] While specific examples utilizing the 7-methyl-indazole scaffold are not yet widely reported, this represents a promising area for future research and application of this versatile building block.

Conclusion

7-Methyl-1H-indazole-4-boronic acid is a high-value, strategic building block in modern medicinal chemistry. Its indazole core provides a proven scaffold for potent kinase inhibition, while the 7-methyl group offers the potential for enhanced pharmacokinetic and pharmacodynamic properties. The boronic acid functionality enables robust and versatile synthesis of complex molecules through the Suzuki-Miyaura coupling. As the demand for novel, selective, and orally bioavailable kinase inhibitors continues to grow, the strategic application of well-designed building blocks like 7-Methyl-1H-indazole-4-boronic acid will be paramount to the success of future drug discovery endeavors.

References

-

Pauls, H. W., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6- Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI- 400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 58(1), 147–169. [Link]

-

Mason, J. M., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. Cancers, 11(5), 603. [Link]

-

Bailey, A. W., et al. (2021). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. Molecular Cancer Research, 19(4), 539-551. [Link]

-

ResearchGate. (2025). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1 R ,2 S )-2-(3-(( E )-4-((( cis )-2,6-Dimethylmorpholino)methyl)styryl)-1 H -indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-... [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. [Link]

-

ResearchGate. (n.d.). Chemical structures of representative PLK4 inhibitors. [Link]

-

Plomer, M., et al. (2020). Boronic acids as probes for investigation of allosteric modulation of the chemokine receptor CXCR3. Journal of Medicinal Chemistry, 63(5), 2353–2366. [Link]

-

Liu, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

-

Wu, J., et al. (2013). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1054–1059. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wang, T., et al. (2022). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1382. [Link]

-

ResearchGate. (n.d.). Surprising Non-Additivity of Methyl-Groups in Drug-Kinase Interaction. [Link]

-

Ben-Azu, B., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6069-6080. [Link]

-

ResearchGate. (n.d.). Synthesis of indazole‐based derivatives. Reactions and conditions (i)... [Link]

-

ResearchGate. (2025). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

-

MDPI. (n.d.). Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. [Link]

-

Abarbri, M., et al. (2016). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 6(92), 89634-89643. [Link]

-

Wu, J., et al. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology, 8(3), 643-650. [Link]

-

Hauser, A. S., et al. (2017). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 60(16), 6745–6774. [Link]

-

Tan, B. K. M., et al. (2015). Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations. British Journal of Clinical Pharmacology, 80(5), 987-1003. [Link]

-

Lankheet, N. A., et al. (2009). Clinical pharmacokinetics of tyrosine kinase inhibitors. Clinical Pharmacokinetics, 48(9), 569-588. [Link]

-

Chen, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

-

Bom, E. B., et al. (2013). Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 23(16), 4511-4516. [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... [Link]

-

Iacob, A. A., et al. (2024). Methyl-Containing Pharmaceuticals. Pharmaceuticals, 17(5), 578. [Link]485/)

Sources

- 1. d-nb.info [d-nb.info]

- 2. selleckchem.com [selleckchem.com]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 7-Methyl-1H-indazole-4-boronic acid

Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The ability to functionalize this heterocyclic system with precision is paramount for the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures from organoboronic acids and organic halides.[4] This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 7-Methyl-1H-indazole-4-boronic acid, a key building block for accessing novel indazole-based compounds.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the organic halide is a critical factor, with the general trend being I > Br > Cl.

-

Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom of the organoboronic acid (R²-B(OH)₂) to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8] The choice of base is therefore critical and can significantly influence the reaction outcome.[9]

-

Reductive Elimination: In the final step, the two organic moieties (R¹ and R²) on the palladium(II) complex are coupled, forming the desired biaryl product (R¹-R²) and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Protocol: Suzuki-Miyaura Coupling of 7-Methyl-1H-indazole-4-boronic acid with an Aryl Bromide

This protocol provides a representative procedure for the coupling of 7-Methyl-1H-indazole-4-boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents

-

7-Methyl-1H-indazole-4-boronic acid (or its pinacol ester)

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane and water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen) with a manifold

-

Heating mantle or oil bath with a temperature controller

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and visualization system

Experimental Workflow

Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Detailed Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 7-Methyl-1H-indazole-4-boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂, 0.05 equivalents) to the flask.

-

Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed solvents to the reaction mixture. A common solvent system is a mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).

-

Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be influenced by several factors. The following table outlines key parameters for optimization and common troubleshooting strategies.

| Parameter | Recommended Starting Conditions | Optimization and Troubleshooting Strategies |

| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | If the reaction is sluggish, consider other catalysts such as Pd(PPh₃)₄ or more active pre-catalysts with bulky phosphine ligands.[7] |

| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | The choice of base is crucial. Weaker bases may be insufficient, while stronger bases can cause side reactions. K₃PO₄ is also a common and effective base.[7] |

| Solvent | 1,4-Dioxane/Water (4:1) | Other solvent systems such as toluene/water or DMF/water can be explored. Ensure solvents are properly degassed to prevent catalyst deactivation. |

| Temperature | 80-100 °C | Lower temperatures may be possible with more active catalysts. If decomposition is observed, a lower temperature should be trialed. |

| Boronic Acid Stability | Use fresh or properly stored boronic acid | N-heterocyclic boronic acids can be prone to decomposition.[1][10] If protodeboronation is an issue, consider using the more stable pinacol ester derivative or MIDA boronate.[10][11][12] |

Safety Considerations

-

Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

7-Methyl-1H-indazole-4-boronic acid pinacol ester is listed as corrosive and an irritant.[11] Handle with care and avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The Suzuki-Miyaura coupling is a robust and highly valuable transformation in modern organic synthesis. The protocol and guidelines presented in this application note provide a solid foundation for the successful coupling of 7-Methyl-1H-indazole-4-boronic acid, enabling the synthesis of novel indazole-containing molecules for drug discovery and development. Careful consideration of the reaction parameters and a systematic approach to optimization will ensure high yields and purity of the desired products.

References

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).

- Cid, J. et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Braga, A. A. C. et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society (2005).

- PubChem. 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.

- Barancelli, G. S. et al. Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Letters in Organic Chemistry (2012).

- O'Brien, A. G. et al. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters (2010).

- Gillis, E. P. et al. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society (2009).

- Shaveta, et al. Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- BenchChem. A comparative study of different bases in Suzuki-Miyaura coupling reactions. (2025).

- Advanced ChemBlocks. 7-Methyl-1H-indazole-4-boronic acid.

- BLDpharm. (5-Methyl-1H-indazol-4-yl)boronic acid.

- Zard, S. Z. The Synthesis and Applications of Heterocyclic Boronic Acids.

- Pharmaffiliates. 1-Methyl-1H-indazole-4-boronic acid.

- Frontier Specialty Chemicals. 1-Methyl-1H-indazole-4-boronic acid.

- Alfa Chemistry. 1-Methyl-1H-indazole-4-boronic acid.

- NROChemistry. Suzuki Coupling: Mechanism & Examples.

Sources

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. boronmolecular.com [boronmolecular.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. H53139.03 [thermofisher.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | C14H19BN2O2 | CID 68665892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Use of 7-Methyl-1H-indazole-4-boronic Acid for the Synthesis of Next-Generation Kinase Inhibitors

Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design